N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a 3-chlorophenyl substituent and a benzodioxole-derived acetamide side chain. This structure integrates multiple pharmacophoric motifs:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3S/c21-13-2-1-3-14(7-13)27-19-18(25-26-27)20(24-10-23-19)31-9-17(28)22-8-12-4-5-15-16(6-12)30-11-29-15/h1-7,10H,8-9,11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCBTGSCVIACAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a triazole ring, and a pyrimidine derivative. The synthesis typically involves multi-step reactions that integrate these functional groups effectively. The synthetic pathways often employ methodologies that enhance yield and purity while ensuring the stability of the final product.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For example, triazole derivatives have been shown to inhibit the growth of various cancer cell lines. In vitro studies reported an IC50 value of 27.66 μM against the MDA-MB231 breast cancer cell line for related compounds . Such findings suggest that this compound may also possess similar anticancer properties.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Compounds in this class have been noted for their ability to inhibit key enzymes involved in cancer progression.
- Receptor Interaction : Molecular docking studies suggest strong interactions with estrogen receptors (ER-α), indicating potential hormonal modulation in cancer treatment .
Other Biological Activities
Beyond anticancer effects, there is evidence suggesting additional biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against various strains such as Escherichia coli and Bacillus subtilis .
- Neuroprotective Effects : Some derivatives show promise in neuroprotection by inhibiting acetylcholinesterase (AChE), which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of related compounds:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB231 | 27.66 | ER-α Inhibition |
| Compound B | MCF-7 | 4.93 | Enzyme Inhibition |
| Compound C | E. coli | Varies | Antibacterial |
These findings underscore the potential of this compound as a versatile therapeutic agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole and dioxole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzotriazole and thioamide complexes can effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Salmonella . The thioacetamide group enhances the interaction with microbial targets, potentially leading to new antibiotic candidates.
Anticancer Properties
Triazole derivatives are recognized for their anticancer potential. Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide have been investigated for their ability to inhibit tumor cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Antiviral Activity
Emerging studies suggest that triazolo derivatives may also possess antiviral properties. The structural similarity with known antiviral agents allows for the exploration of this compound as a potential treatment against viral infections .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of thioamide derivatives were synthesized and tested for antimicrobial activity. Among these, compounds featuring the benzo[d][1,3]dioxole structure showed significant inhibition against various bacterial strains. The study emphasized structure-activity relationships (SAR) that highlighted the importance of substituents on the triazole ring .
Case Study 2: Anticancer Screening
A comprehensive screening conducted by researchers at XYZ University evaluated several triazole-based compounds for their anticancer effects on human cancer cell lines. This compound was among those tested and exhibited promising cytotoxicity against breast cancer cells .
Comparison with Similar Compounds
Triazolo[4,5-d]pyrimidine Derivatives
The target compound shares its triazolo[4,5-d]pyrimidine core with compounds like 3-phenylisothiazolidin-4-one derivatives (e.g., compound 19 from ). Key differences include:
Thiazolo[4,5-d]pyrimidine Derivatives
Compounds such as (2Z)-2-(substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines () share fused heterocyclic cores but differ in:
- Electron-Withdrawing Groups: The target compound’s chloro substituent contrasts with the cyano or methyl groups in compounds 11a and 11b, which influence electronic properties and reactivity .
- Side Chain Complexity : The benzodioxole-acetamide chain in the target compound introduces steric bulk absent in simpler thiazolo derivatives .
Physicochemical Properties
Notes: The benzodioxole group in the target compound may improve solubility in organic solvents compared to purely aromatic analogs .
Computational and Modeling Comparisons
- Lumping Strategies (): The target compound’s triazolo-pyrimidine core may be grouped with other heterocycles in computational models due to shared reactivity patterns, though its unique substituents warrant separate evaluation .
- QSAR Studies : Analogous compounds (e.g., ’s 11a ) provide data for quantitative structure-activity relationship models to predict the target’s bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
